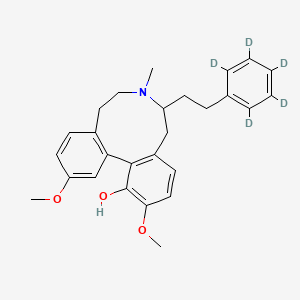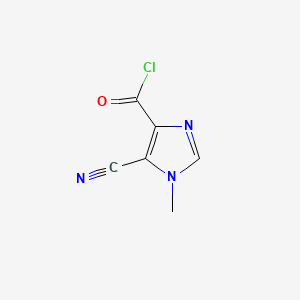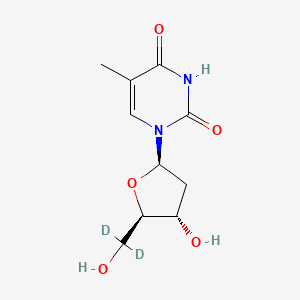
Asocainol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asocainol-d5 is a deuterated form of Asocainol, a class I antiarrhythmic drug. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Asocainol. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart in various analytical techniques.
Mecanismo De Acción
Target of Action
Asocainol-d5, a derivative of Asocainol, primarily targets the sodium (Na+) channels and calcium (Ca2+) channels of the myocardial cell membrane . These channels play a crucial role in the electrical activity of the heart, influencing the heart’s rhythm and rate.
Mode of Action
This compound interacts with its targets by blocking the Na+ and Ca2+ channels. This blocking action inhibits the fast inward Na+ current and the slow Ca2+ influx . The compound’s interaction with these channels results in alterations in the action potentials of the heart cells .
Biochemical Pathways
The blocking of Na+ and Ca2+ channels by this compound affects the electrical conduction pathways in the heart. This leads to a decrease in the upstroke velocity of action potentials, a reduction in the amplitude of action potentials, and a shortening of the action potential duration . These changes can influence the heart’s rhythm and potentially have antiarrhythmic effects.
Pharmacokinetics
The potency of asocainol and its enantiomers is thought to be determined by changes in drug diffusion, its mobility in the electric field, and protonation . These factors could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, impacting its bioavailability.
Result of Action
The result of this compound’s action is a decrease in the frequency of heartbeats and a prolongation of the PQ, QRS, and QT intervals in the cardiac electrogram . In addition, it reduces the rate of diastolic depolarization and diminishes the amplitude and the upstroke velocity of the action potential . These effects can help in the management of arrhythmias.
Action Environment
The action of this compound can be influenced by various environmental factors such as membrane potential and stimulus frequency . Lowering the membrane potential and/or increasing the stimulus frequency enhances the effects of this compound . .
Análisis Bioquímico
Biochemical Properties
Asocainol-d5, like its parent compound Asocainol, is known to interact with sodium channels of the myocardial cell membrane . It is involved in the blocking of these channels, thereby influencing biochemical reactions within the cell .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, in guinea-pig ventricular myocytes, it has been found to inhibit whole-cell Na+ currents . This inhibition is more pronounced for the (+)-enantiomer of Asocainol . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sodium channels in the myocardial cell membrane . By blocking these channels, it affects the upstroke velocity of action potentials, thereby influencing the electrical activity of the cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, in guinea-pig ventricular myocytes, the inhibition of whole-cell Na+ currents by this compound was found to be time-dependent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asocainol-d5 involves the incorporation of deuterium atoms into the molecular structure of Asocainol. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium incorporation and overall product quality.
Análisis De Reacciones Químicas
Types of Reactions
Asocainol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.
Aplicaciones Científicas De Investigación
Asocainol-d5 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Asocainol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Asocainol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Drug Development: Assisting in the development of new antiarrhythmic drugs by providing insights into the drug’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Asocainol: The non-deuterated form of Asocainol-d5.
Lidocaine: Another class I antiarrhythmic drug with a similar mechanism of action.
Procainamide: A class I antiarrhythmic drug used to treat cardiac arrhythmias.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in differentiating the compound from its non-labeled counterpart, making it valuable in pharmacokinetic and metabolic studies.
Propiedades
IUPAC Name |
4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UPKDRLQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2-13C]Threose](/img/structure/B584009.png)

![[2'-13C]thymidine](/img/structure/B584012.png)








![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
